molecular formula C18H23ClN2O2 B611895 YL-0919 CAS No. 1339058-04-6

YL-0919

Cat. No. B611895
M. Wt: 334.844
InChI Key: OXILSFMNCPZGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YL-0919, also known as Hypidone, is an investigational serotonergic antidepressant under development for the treatment of major depressive disorder . It acts as a serotonin reuptake inhibitor, 5-HT1A receptor partial agonist, and 5-HT6 receptor full agonist .


Synthesis Analysis

The synthesis of YL-0919 involves two stages. In the first stage, 1-benzyl-4-piperidone, trimethylsulfoxonium iodide, tetra (n-butyl)ammonium hydrogensulfate, and sodium hydroxide are mixed in toluene at 65°C. In the second stage, 2-hydroxypyridine is added and the reaction continues for 12 hours .


Molecular Structure Analysis

The molecular formula of YL-0919 is C18H22N2O2.ClH, and its molecular weight is 334.84 .


Chemical Reactions Analysis

YL-0919 has been identified as a novel dual 5-HT1A partial agonist and serotonin reuptake inhibitor . It has been shown to produce prominent antidepressant-like and anxiolytic-like effects in a chronic unpredictable stress (CUS) rat model .


Physical And Chemical Properties Analysis

YL-0919 is a powder that should be stored at -20°C . Its purity, as determined by HPLC, is 99.89%, and its structure is consistent with NMR .

Scientific Research Applications

  • Pharmacokinetics and Quantification : YL-0919's pharmacokinetics have been extensively studied. A specific ultra HPLC-MS/MS method was developed for quantifying YL-0919 in human plasma, crucial for evaluating its pharmacokinetics in clinical studies (Cui et al., 2019).

  • Antidepressant Effects : YL-0919 has been found to produce significant antidepressant effects in various animal models, acting as a partial serotonin 1A (5-HT1A) receptor agonist and a 5-HT reuptake inhibitor. It shows potential as a fast-onset antidepressant (Ran et al., 2018).

  • Neurochemical and Behavioural Effects : Studies have shown that YL-0919 acts as a selective serotonin reuptake inhibitor and displays partial 5-HT1A receptor agonist properties, exerting a significant antidepressant effect in animal models (Zhang et al., 2017).

  • Dual Effects on Serotonin System : YL-0919 is identified as a dual 5-HT1A partial agonist and serotonin reuptake inhibitor, demonstrating antidepressant-like and anxiolytic-like effects in chronic unpredictable stress (CUS) models (Ran et al., 2017).

  • Memory-Enhancing Properties : Beyond its antidepressant capabilities, YL-0919 also shows memory-enhancing effects, which might be partially mediated by the activation of 5-HT6 receptors (Chen et al., 2018).

  • Potential in PTSD Treatment : YL-0919 has been indicated to have anti-PTSD effects, potentially mediated by enhancing neuroplasticity and increasing the expression of BDNF and synaptic proteins in the prefrontal cortex (Liu et al., 2021).

  • Tissue Distribution Studies : Research on the tissue distribution of YL-0919 in mice suggests that it is quickly absorbed, distributed, and eliminated, with no concentration accumulation observed in tissues (Zhang Zhen-qing, 2012).

  • Pharmacokinetics in Animals : Studies on the pharmacokinetics of YL-0919 in beagle dogs after multiple-dose oral administration show no obvious accumulation, indicating its safety for continuous usage (Deng Ming, 2012).

Safety And Hazards

YL-0919 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

YL-0919 has shown rapid action with low side effects, making it a promising candidate for future antidepressant therapies . Future research may focus on further elucidating its astrocyte-specific mechanisms .

properties

IUPAC Name

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILSFMNCPZGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypidone (hydrochloride)

Citations

For This Compound
10
Citations
WG Liu, LM Zhang, JQ Yao, YY Yin… - Frontiers in …, 2021 - frontiersin.org
… Our recent study found that YL-0919 may produce a fast-acting effect … YL-0919 could exert a therapeutic effect in two rodent models of PTSD. First, we determined the effects of YL-0919 …
Number of citations: 7 www.frontiersin.org
Y Zhang, L Ye, T Li, F Guo, F Guo, Y Li… - Acta Pharmacologica …, 2022 - nature.com
… the neural mechanism of YL-0919 by multiple functional recording and genetic labeling of GABAergic interneurons. Our results indicated that YL-0919 increases the activities of the …
Number of citations: 10 www.nature.com
LM Zhang, XY Wang, N Zhao, YL Wang… - British Journal of …, 2017 - Wiley Online Library
… YL-0919 can be easily synthesized and dissolved in water. Metabolic studies showed that after treatment with a YL-0919 prototype, the concentration of YL-0919 … of YL-0919 using [ 35 S…
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
H Chen, Z Jin, L Zhang, R Xue, X Xu, N Zhao, Z Qiu… - PLoS …, 2013 - journals.plos.org
… The present study aimed to examine the pharmacology of YL-0919, a novel synthetic … properties and antidepressant-like efficacy of YL-0919. YL-0919 displayed high affinity in vitro to …
Number of citations: 37 journals.plos.org
S Smith, J Sergio, M Coyle, K Elder, A Centner… - …, 2022 - Springer
… the 5-HT compounds Vilazodone, YL-0919, and Vortioxetine which … In contrast, YL-0919 failed to reduce L-DOPA-induced … Contrary to our hypothesis, YL-0919 did not show any effect …
Number of citations: 7 link.springer.com
P Ren, JY Wang, HL Chen, HX Chang, ZR Zeng… - European Journal of …, 2023 - Elsevier
… YL-0919 activates the sigma-1 receptor to partially mediate the rapid onset antidepressant effects of YL-0919. … In the present work, the YL-0919 chemical structure was used as input for …
Number of citations: 3 www.sciencedirect.com
Y Ran, X Hu, Y Wang, N Zhao, L Zhang… - Acta Pharmacologica …, 2018 - nature.com
… In the current study, we demonstrated that YL-0919 produced … ; YL-0919 (1.25 and 2.5 mg/kg) or a positive control fluoxetine (Flx, 10 mg/kg) was orally administered daily. YL-0919 or Flx …
Number of citations: 28 www.nature.com
Y Ran, Z Jin, X Chen, N Zhao, X Fang… - Frontiers in Cellular …, 2018 - frontiersin.org
… In CUS-exposed rats, YL-0919 treatment for 5 days decreased the immobility time … YL-0919 on synaptic protein expression were also evaluated. Western blotting showed that YL-0919 …
Number of citations: 14 www.frontiersin.org
L Sun, L Zhang, D Liu, R Xue, Y Liu, L Li, Y Guo… - Metabolic Brain …, 2019 - Springer
… Hypidone hydrochloride (YL-0919), is a novel structural … -like effects of YL-0919 and the possible mechanism in rats … actions on 20-22d, while YL-0919 or vilazodone (VLZ, a dual 5-HT …
Number of citations: 19 link.springer.com
JJ Qin, HX Chen, N Zhao, L Yuan, YZ Zhang… - Neuroscience …, 2014 - Elsevier
This study aimed to explore the possible mechanisms underlying the antidepressant-like effect of YL-0919, a novel antidepressant candidate with dual activity as a 5-HT 1A receptor …
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.